N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a thienyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
- N’-[(E)-(4-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide is unique due to its specific combination of a chlorophenyl group and a thienyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11ClN2OS |
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Molecular Weight |
278.76 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C13H11ClN2OS/c14-11-4-1-3-10(7-11)9-15-16-13(17)8-12-5-2-6-18-12/h1-7,9H,8H2,(H,16,17)/b15-9+ |
InChI Key |
PAHWSFSSUSFBMW-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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